4-METHOXYPHENYL VINYLSULPHONE
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-ethenylsulfonyl-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-3-13(10,11)9-6-4-8(12-2)5-7-9/h3-7H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBPVKHLRWYNHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20936615 | |
| Record name | 1-(Ethenesulfonyl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16191-87-0 | |
| Record name | 1-(Ethenesulfonyl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Overview of Vinyl Sulfones As Critical Synthetic Intermediates
Vinyl sulfones are a class of organic compounds characterized by a vinyl group attached to a sulfonyl group. This arrangement makes them powerful tools in organic synthesis due to their dual reactivity. They can act as Michael acceptors, readily undergoing 1,4-addition reactions, and as 2π partners in various cycloaddition reactions. nih.govnih.govwiley.com This versatility allows for the construction of a wide array of molecular architectures, including highly functionalized and stereochemically diverse molecules. nih.govnih.gov
The synthetic utility of vinyl sulfones is well-established, and they are considered important building blocks in the creation of complex organic structures. wiley.comresearchgate.net Their ability to participate in reactions such as olefin metathesis, conjugate reduction, and asymmetric dihydroxylation further highlights their adaptability in synthetic schemes. nih.gov The sulfone group, being a strong electron-withdrawing group, activates the double bond for nucleophilic attack, while also being a good leaving group in certain transformations. wiley.comresearchgate.net
Key Reactions of Vinyl Sulfones:
Michael Addition: As excellent Michael acceptors, vinyl sulfones react with a wide range of nucleophiles, including enolates, organometallics, and heteroatomic nucleophiles. orgsyn.orgacs.org This reaction is fundamental for carbon-carbon and carbon-heteroatom bond formation.
Cycloaddition Reactions: Vinyl sulfones participate in Diels-Alder ([4+2]) and [2+2] cycloaddition reactions, providing access to six- and four-membered ring systems, respectively. wiley.comwiley.com
Radical Reactions: They can also undergo radical addition reactions, further expanding their synthetic applications. acs.org
The reactivity of vinyl sulfones has made them indispensable in the synthesis of various organic compounds, including natural products, medicinal agents, and advanced materials. researchgate.net
Significance of the 4 Methoxyphenyl Moiety in Chemical Systems
The 4-methoxyphenyl (B3050149) group, also known as the p-anisyl group, is a common substituent in organic molecules and is particularly significant in medicinal chemistry and materials science. vulcanchem.comsolubilityofthings.com Its electronic and steric properties can profoundly influence the reactivity and biological activity of the parent molecule.
The methoxy (B1213986) group (-OCH3) is an electron-donating group through resonance and can influence the electron density of the aromatic ring. solubilityofthings.com This electronic effect can modulate the reactivity of adjacent functional groups. For instance, in 4-methoxyphenyl vinylsulfone, the electron-donating nature of the methoxy group can influence the electrophilicity of the vinyl group. chemrxiv.orgresearchgate.net
Properties Conferred by the 4-Methoxyphenyl Group:
Electronic Effects: The methoxy group increases the electron density of the phenyl ring, which can affect reaction rates and regioselectivity. solubilityofthings.com
Lipophilicity and Solubility: The methoxy group can impact the lipophilicity and solubility of a molecule, which are crucial parameters for drug design and formulation. cymitquimica.comtandfonline.com
Biological Interactions: The 4-methoxyphenyl moiety is often found in biologically active compounds and can participate in key interactions with biological targets such as enzymes and receptors. vulcanchem.comworktribe.com The oxygen atom can act as a hydrogen bond acceptor, and the aromatic ring can engage in π-stacking interactions. tandfonline.com
The presence of the 4-methoxyphenyl group in a molecule like 4-methoxyphenyl vinylsulfone can therefore fine-tune its chemical and biological properties, making it a more specialized and potentially more effective synthetic building block.
Scope and Research Trajectories Pertaining to 4 Methoxyphenyl Vinylsulfone
Catalytic Strategies for Vinyl Sulfone Formation
The development of catalytic methods for constructing the vinyl sulfone framework has been a major focus, aiming for efficiency, selectivity, and sustainability. These strategies often involve the use of transition metals, organocatalysts, or simple bases to promote the desired transformation.
Transition-Metal Catalyzed Synthesis of Vinyl Sulfones
Transition-metal catalysis offers powerful tools for the formation of carbon-sulfur bonds, enabling the synthesis of vinyl sulfones from a variety of precursors. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Heck, Stille, Hiyama, and Sonogashira reactions, are fundamental in this regard, allowing for the coupling of aryl or alkenyl halides with appropriate sulfonyl-containing partners. mdpi.com For instance, a copper-catalyzed three-component decarboxylative addition has been developed for the synthesis of vinyl sulfones. rsc.org This method utilizes propiolic acids, boronic acids, and potassium disulfite to generate vinyl sulfones, including derivatives like (E)‐1‐Methoxyl‐4‐(2‐(phenylsulfonyl)vinyl)benzene. rsc.org
Another significant advancement is the nickel-catalyzed direct sulfonylation of alkenes with sulfonyl chlorides. organic-chemistry.org This approach is notable for its ability to functionalize unactivated alkenes. Furthermore, copper-catalyzed radical reactions of N-tosylhydrazones provide a route to vinyl sulfones with excellent (E)-stereoselectivity and a broad substrate scope. organic-chemistry.org Molybdenum complexes have also been employed, with MoO2Dipic promoting the sulfonation of alkenes using N-Ts-hydroxylamine as the tosyl source, showing high yields and stereoselectivities for styrenes. d-nb.info
Organocatalytic Approaches to Vinyl Sulfone Systems
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral molecules. In the context of vinyl sulfones, organocatalytic methods primarily focus on the asymmetric conjugate addition of nucleophiles to the vinyl sulfone scaffold. mdpi.comrsc.orgunige.chacs.orgnih.gov
Perfluoroalkanesulfonamide organocatalysts have been successfully employed in the asymmetric conjugate addition of branched aldehydes to vinyl sulfones, leading to adducts with all-carbon quaternary stereocenters in high yields and enantioselectivities. mdpi.com Similarly, cinchona alkaloid-derived primary amines catalyze the highly enantioselective Michael addition of ketones to vinyl sulfones. rsc.org Chiral amines with a pyrrolidine (B122466) framework have also proven effective in catalyzing the conjugate addition of a broad range of aldehydes to various vinyl sulfones, affording synthetically useful chiral γ-gem-sulfonyl aldehydes with excellent enantioselectivity. unige.ch
These organocatalytic Michael additions provide a direct route to enantiomerically enriched sulfonyl compounds, which can be further elaborated. For example, the organocatalytic asymmetric Michael reaction of unmodified aldehydes to vinyl sulfones, catalyzed by silylated biarylprolinol, yields Michael adducts with exceptional enantioselectivity. nih.gov These adducts can then be converted to α-alkylated aldehydes and their derivatives through desulfonation. nih.gov
Base-Promoted Synthesis Techniques
Base-promoted reactions offer a straightforward and often economical approach to the synthesis of vinyl sulfones. A notable example is the synthesis of vinyl sulfones from commercially available sulfinic acid sodium salts and dibromides in the absence of any catalyst. organic-chemistry.org This method proceeds via dehydrobromination of the dibromide, followed by conjugate addition of the sulfinate anion and subsequent elimination. organic-chemistry.org
Furthermore, base-promoted cascade reactions have been developed for the synthesis of more complex structures incorporating the vinyl sulfone moiety. For instance, the reaction of 2-(chloromethyl)aryl aldehydes or ketones with sulfonyl chlorides in the presence of a base like potassium carbonate can lead to the formation of functionalized isoindolinones. acs.org While strong bases like potassium tert-butoxide can also be utilized, weaker bases such as potassium carbonate or triethylamine (B128534) are often employed. acs.org
Electrochemical Synthesis of Vinyl Sulfones
Electrochemical methods provide a green and efficient alternative for the synthesis of vinyl sulfones, often avoiding the need for harsh oxidants or transition metal catalysts. thieme-connect.comacs.orgacs.org An electrochemical sulfonylation of styrenes has been developed using sodium arylsulfinates as the sulfonylating agents. thieme-connect.comthieme-connect.com This reaction is mediated by a catalytic amount of potassium iodide (KI) and utilizes Bu4NBF4 as the electrolyte, proceeding at a constant current. thieme-connect.com The methodology is tolerant of various functional groups on both the styrene (B11656) and the sodium arylsulfinate. thieme-connect.com
Another electrochemical approach involves the reaction of alkenes with sulfonyl hydrazides in water, using a catalytic amount of tetrabutylammonium (B224687) iodide. rsc.org This metal- and oxidant-free protocol proceeds at room temperature in an undivided cell, offering good selectivity and yield. rsc.org These electrochemical methods highlight a move towards more sustainable synthetic practices in the construction of vinyl sulfone frameworks. acs.orgacs.org
Radical-Mediated Synthesis Pathways
Radical reactions offer unique pathways for the formation of vinyl sulfones, often proceeding under mild conditions and exhibiting good functional group tolerance. These methods typically involve the generation of a sulfonyl radical, which then participates in addition reactions with unsaturated systems.
Direct Sulfonylation and Acylation of Alkenes via Radical Michael Addition
The direct sulfonylation of alkenes can be achieved through radical-mediated processes. A visible light-induced, redox-neutral sulfonylarylation of unactivated alkynes has been reported, which proceeds via a radical-mediated intramolecular 1,4-(hetero)aryl migration to produce multisubstituted vinyl sulfones. researchgate.net The stereoselectivity of this transformation can be controlled by the wavelength of the visible light. researchgate.net
Furthermore, a general platform for visible light sulfonylation reactions has been developed using catalytic triarylamine electron donor-acceptor (EDA) complexes. acs.org This method employs tris(4-methoxyphenyl)amine (B1353923) as a catalytic donor for the sulfonylation of alkenes with sulfonyl chlorides. acs.org The reaction is proposed to proceed through a radical pathway initiated by the photoexcitation of the EDA complex. researchgate.net Another approach involves the generation of a methyl sulfonyl radical from DMSO in the presence of catalytic copper(I) under an oxygen atmosphere, which can then be used for the direct methyl sulfonylation of alkenes and alkynes. rsc.org These radical-based methods provide powerful tools for the construction of vinyl sulfones from readily available starting materials. researchgate.net
Radical Sulfur Dioxide Insertion Processes
A powerful and increasingly popular strategy for the synthesis of vinyl sulfones involves the radical insertion of sulfur dioxide. rsc.org This approach offers mild reaction conditions and access to a diverse range of sulfonyl compounds. rsc.org
One notable method involves a metal-free, three-component reaction of propargyl alcohols, sodium metabisulfite (B1197395) (as a sulfur dioxide surrogate), and aryldiazonium tetrafluoroborates. researchgate.net This process proceeds at room temperature without the need for a catalyst, affording (E)-vinyl sulfones in moderate to good yields. researchgate.net The proposed mechanism suggests that the in situ generated sulfur dioxide first reacts with the aryldiazonium salt to form a sulfonyl radical. This radical then couples with the propargyl alcohol to generate a vinyl sulfone radical, which ultimately leads to the final product. researchgate.net
Another approach utilizes a photoinduced, organocatalytic asymmetric radical reaction. nih.gov This three-component reaction employs potassium alkyltrifluoroborates, potassium metabisulfite, and 1-(arylethynyl)naphthalen-2-ols to generate alkylsulfonyl radicals in situ via a sulfur dioxide insertion process. nih.gov This method is particularly significant as it allows for the asymmetric synthesis of chiral sulfones. nih.gov The homolytic cleavage of sodium dithionite (B78146) can also generate sulfur dioxide radical anions, which can then react with an aryldiazonium salt to produce an aryl radical and sulfur dioxide. nih.gov This aryl radical can then insert into the sulfur dioxide to form the key sulfonyl radical intermediate. nih.gov
These radical-based strategies highlight the versatility of sulfur dioxide insertion for the synthesis of vinyl sulfones, providing efficient routes under mild conditions. rsc.org
Multicomponent Reaction Sequences for Vinyl Sulfone Construction
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like vinyl sulfones from simple starting materials in a single step. rsc.orgresearchgate.net
A noteworthy example is a metal-catalyst-free and additive-free MCR for the preparation of vinyl sulfones. researchgate.net This reaction involves the hydrosulfonylation of alkynes using aryl diazonium salts, potassium metabisulfite (K2S2O5), and thiophenols at room temperature. rsc.orgresearchgate.net This method is highly chemoselective and has been successfully applied to both terminal and internal alkynes, including aliphatic ones, and is scalable. rsc.org The thiophenol acts as a hydrogen source, reacting with the intermediate vinyl radical. rsc.org
Another three-component method involves the copper-catalyzed 1,1-difunctionalization of terminal alkynes. researchgate.net In this reaction, sulfonyl hydrazide serves as a source of a tosyl anion nucleophile. researchgate.net Nickel-catalyzed multicomponent reactions have also been developed, where alkynes, organoboronic acids, and sulfonyl chlorides react to form β,β-disubstituted vinyl sulfones with complete regio- and stereocontrol. researchgate.net The reaction proceeds through in situ generated sulfonyl radicals under mild conditions. researchgate.net
The evolution of MCRs provides a powerful tool for the direct and efficient construction of a wide array of vinyl sulfone derivatives. ijfans.org
Stereoselective Synthesis of Vinyl Sulfone Isomers
The stereocontrolled synthesis of vinyl sulfone isomers is crucial, as the geometry of the double bond can significantly influence the biological activity and chemical reactivity of the molecule.
Several methods have been developed to achieve high stereoselectivity. For instance, a metal-free decarboxylative cross-coupling reaction between cinnamic acids and arylsulfonyl hydrazides provides (E)-vinyl sulfones stereoselectively. organic-chemistry.org Similarly, an electrochemical oxidative N-S bond cleavage of aromatic sulfonylhydrazides followed by a cross-coupling reaction with cinnamic acids also yields (E)-vinyl sulfones. organic-chemistry.org
Copper-catalyzed aerobic decarboxylative sulfonylation of alkenyl carboxylic acids with sodium sulfinates is another strategy for the stereoselective synthesis of (E)-alkenyl sulfones. organic-chemistry.org This reaction proceeds via a radical process. organic-chemistry.org Furthermore, the reaction of alkenes with sodium arene sulfinates in the presence of potassium iodide and sodium periodate (B1199274) provides (E)-vinyl sulfones in high yields. organic-chemistry.org
The synthesis of (E)-β-iodovinyl sulfones can be achieved with high stereoselectivity through the reaction of alkynes with sulfonyl hydrazides, potassium iodide, and hydrogen peroxide under ultrasound irradiation. organic-chemistry.org A contrasting Z-selectivity has been observed in the reaction of aryl sulfonohydrazides with terminal aromatic alkynes in the presence of a copper catalyst, yielding (Z)-β-iodovinyl sulfones. rsc.org The proposed mechanism involves the formation of a Cu(II) complex through oxidative insertion. rsc.org
The isomerization of β-hydroxy vinylsulfones to their corresponding allylic isomers can also be achieved with diastereoselectivity using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). chemrxiv.org The level of diastereoselectivity is dependent on the steric bulk of the substituent on the carbinol carbon. chemrxiv.org
| Starting Materials | Reagents/Catalyst | Product | Stereoselectivity |
| Cinnamic acids, Arylsulfonyl hydrazides | Metal-free | (E)-Vinyl sulfones | E-selective |
| Cinnamic acids, Aromatic sulfonylhydrazides | Electrochemical | (E)-Vinyl sulfones | E-selective |
| Alkenyl carboxylic acids, Sodium sulfinates | Copper catalyst, Aerobic | (E)-Alkenyl sulfones | E-selective |
| Alkynes, Sulfonyl hydrazides, KI, H2O2 | Ultrasound | (E)-β-Iodovinyl sulfones | E-selective |
| Aryl sulfonohydrazides, Terminal aromatic alkynes | Copper catalyst | (Z)-β-Iodovinyl sulfones | Z-selective |
| β-Hydroxy vinylsulfones | DBU | Allylic hydroxy sulfones | Diastereoselective |
Late-Stage Vinyl Sulfonation in Complex Molecule Synthesis
Late-stage functionalization is a powerful strategy in drug discovery and development, allowing for the modification of complex molecules at a late point in the synthetic sequence to rapidly generate analogues with potentially improved properties. nih.govsemanticscholar.org Vinyl sulfonation has emerged as a valuable tool for this purpose. nih.gov
A mild protocol for the late-stage vinyl sulfonation of complex molecules has been developed using N-iodosuccinimide (NIS) as a promoter. nih.govresearchgate.net This method enables both sulfonation and elimination in a single step and exhibits broad applicability and functional group tolerance. nih.govresearchgate.net This approach has been used to synthesize over 70 examples of polysubstituted vinyl sulfones and to modify complex natural products and advanced materials. nih.govresearchgate.net
Photocatalysis offers another avenue for late-stage functionalization. A metal-free photocatalytic approach allows for the conversion of sulfonamides into sulfonyl radical intermediates. acs.org These radicals can then be combined with various alkene fragments in a hydrosulfonylation process to synthesize complex sulfones. acs.org This strategy has been successfully applied to a diverse range of pharmaceutically relevant molecules, including the rapid generation of derivatives of the COX-2 inhibitor, Celecoxib. acs.org
The ability to introduce the vinyl sulfone moiety into complex molecular scaffolds at a late stage provides a significant advantage for the diversification of bioactive compounds and the exploration of structure-activity relationships. nih.govsemanticscholar.org
Michael Addition Chemistry of 4-Methoxyphenyl Vinylsulfone
The vinyl sulfone moiety is a well-established Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. The presence of the 4-methoxyphenyl group can influence the reactivity of the vinyl sulfone through its electronic effects.
Nucleophilic Conjugate Addition with Thiolates and Other Donors
4-Methoxyphenyl vinylsulfone is susceptible to nucleophilic attack by thiolates. rsc.orgrsc.orgresearchgate.net This reaction, a Michael addition, is a common strategy in the design of covalent inhibitors, particularly for cysteine proteases where the thiolate side chain of a cysteine residue acts as the nucleophile. rsc.orgrsc.orgresearchgate.netnih.gov The addition of the thiolate to the β-carbon of the vinyl sulfone results in the formation of a stable thioether linkage. rsc.orgrsc.orgresearchgate.net
Beyond thiolates, other nucleophiles can also participate in conjugate addition with vinyl sulfones. These include various carbanions and heteroatom nucleophiles such as nitrogen and oxygen donors. researchgate.net For instance, the reaction of methoxy-arylacetylenic sulfones with carbanion nucleophiles can lead to either α-addition or β-addition (conjugate addition) products depending on the specific nucleophile used. researchgate.net Heteroatom nucleophiles in protic solvents, however, tend to yield exclusively conjugate addition products. researchgate.net
Exploration of Reversible and Irreversible Covalent Adduct Formation
The reaction of vinyl sulfones with nucleophiles, particularly thiols, can be either reversible or irreversible. rsc.orgrsc.orgresearchgate.net This is a critical consideration in drug design, where irreversible inhibition can lead to prolonged efficacy but also potential toxicity due to off-target reactions. rsc.orgrsc.orgresearchgate.net The reversibility of the covalent bond is governed by the thermodynamics of the addition reaction. rsc.orgrsc.orgresearchgate.net
For a reaction to be reversible, the free energy change (ΔG) of the adduct formation must be close to zero. If the reaction is strongly exergonic (ΔG << 0), the resulting covalent bond is essentially permanent, leading to irreversible inhibition. rsc.orgrsc.orgresearchgate.net Quantum-chemical calculations can be employed to predict the reaction energies and thus the reversibility of the adduct formation. rsc.orgrsc.orgresearchgate.net By modifying the substituents on the vinyl sulfone, it is possible to modulate the reactivity and shift the reaction from an irreversible to a reversible process. rsc.orgrsc.orgresearchgate.net For instance, studies on substituted vinyl sulfones have shown that the nature of the substituent at the α- and β-positions of the vinyl group can influence whether the reaction with a thiolate is a reversible addition or an irreversible substitution. rsc.org
In the context of 4-methoxyphenyl vinylsulfone, while specific studies on its reversibility with various nucleophiles are not extensively detailed in the provided results, the general principles of vinyl sulfone chemistry suggest that the electronic nature of the 4-methoxyphenyl group would influence the electrophilicity of the β-carbon and thus the stability of the resulting adduct. It has been noted that vinyl sulfones are generally considered "warheads" for forming covalent bonds with nucleophilic residues in proteins. nih.govelifesciences.org The formation of a reactive vinylsulfone group can occur in situ from a precursor, which then reacts with a nucleophile like a histidine residue. nih.govelifesciences.org
Oxa-Michael Reactions Catalyzed by Phosphines
The addition of alcohols to activated alkenes, known as the oxa-Michael reaction, can be effectively catalyzed by phosphines. peeref.comresearchgate.netresearchgate.netbeilstein-journals.orgchemrxiv.orgresearchgate.netrsc.orgrsc.org The mechanism of this reaction has been a subject of investigation, with two primary pathways proposed: one where the phosphine (B1218219) acts as a nucleophile and another where it acts as a base. peeref.comresearchgate.net
In the nucleophilic catalysis pathway, the phosphine adds to the Michael acceptor to generate a zwitterionic intermediate. beilstein-journals.orgchemrxiv.orgrsc.orgnih.gov This intermediate is then protonated by the alcohol, forming a phosphonium-alkoxide ion pair. The alkoxide then attacks another molecule of the Michael acceptor to afford the final product and regenerate the catalyst. beilstein-journals.orgchemrxiv.org
Alternatively, the phosphine can act as a Brønsted base, deprotonating the alcohol to generate an alkoxide anion. peeref.comresearchgate.net This alkoxide then directly adds to the Michael acceptor. peeref.comresearchgate.net Computational studies on the reaction of phenol (B47542) and methanol (B129727) with acrolein catalyzed by trimethylphosphine (B1194731) suggest that the mechanism where the phosphine acts as a base is more favorable. peeref.comresearchgate.net
Electron-rich triarylphosphines, such as tris(4-methoxyphenyl)phosphine, have been shown to be highly effective catalysts for oxa-Michael additions, outperforming less electron-rich phosphines like triphenylphosphine. researchgate.netbeilstein-journals.orgchemrxiv.orgresearchgate.net The increased electron density on the phosphorus atom enhances its nucleophilicity and/or basicity, leading to faster reaction rates. researchgate.netbeilstein-journals.orgchemrxiv.orgresearchgate.net
Table 1: Comparison of Phosphine Catalysts in Oxa-Michael Reactions
| Catalyst | Michael Acceptor | Michael Donor (Alcohol) | Conversion (%) | Time (h) | Reference |
|---|---|---|---|---|---|
| Triphenylphosphine (TPP) | Acrylonitrile | 2-Propanol | ~0 | 24 | beilstein-journals.org |
| Tris(4-methoxyphenyl)phosphine (TMTPP) | Acrylonitrile | 2-Propanol | 38 | 24 | beilstein-journals.org |
| Triphenylphosphine (TPP) | Divinyl sulfone | 2-Propanol | ~80 (double bond) | 1 | beilstein-journals.org |
This table is illustrative and based on data for similar Michael acceptors and phosphine catalysts. Specific data for 4-methoxyphenyl vinylsulfone was not available in the search results.
Cycloaddition Reactions Involving the Vinyl Sulfone Moiety
The electron-deficient double bond of vinyl sulfones also makes them excellent partners in cycloaddition reactions, providing access to a variety of cyclic and heterocyclic structures.
Vinylogous Darzens and Aza-Darzens Reactions
The vinylogous Darzens reaction, an extension of the classic Darzens condensation, provides a route to vinyl epoxides. Similarly, the aza-Darzens reaction leads to the formation of vinyl aziridines. In the context of 4-methoxyphenyl vinylsulfone, these reactions involve the generation of a nucleophile that adds to an aldehyde or imine, respectively, followed by an intramolecular cyclization to form the three-membered ring.
Recent studies have highlighted the significant impact of substituents on the vinyl sulfone nucleophile on the selectivity of these reactions. nsf.gov For instance, the use of a benzothiophene (B83047) 1,1-dioxide nucleophile in vinylogous Darzens and aza-Darzens reactions has been shown to be γ-selective. nsf.gov These reactions proceed under mild conditions and demonstrate stereoselectivity, favoring the formation of trans-epoxides and trans-aziridines. nsf.gov The choice of base is crucial, with potassium tert-butoxide (KOtBu) being optimal for aldehyde annulations and cesium carbonate (Cs₂CO₃) for imine annulations. nsf.govresearchgate.net
The proposed mechanism for the Darzens reaction suggests that both syn- and anti-addition intermediates are formed. nsf.gov The anti-addition intermediate proceeds through a 3-exo-tet cyclization to form the epoxide. nsf.gov In contrast, the syn-addition intermediate faces a sterically hindered cyclization transition state, leading to a retro-aldol pathway. nsf.gov This steric hindrance is considered the primary factor driving the preference for trans-epoxide formation. nsf.gov
| Reactant 1 | Reactant 2 | Base | Product | Selectivity | Reference |
| Benzothiophene 1,1-dioxide | Aromatic Aldehyde | KOtBu | trans-Epoxide | γ-selective, trans-selective | nsf.gov |
| Benzothiophene 1,1-dioxide | Sulfonamide Imine | Cs₂CO₃ | trans-Aziridine | γ-selective, favors trans | nsf.gov |
Intramolecular Reductive Cyclization Processes
Intramolecular reductive cyclization offers a powerful strategy for the synthesis of cyclic compounds. In a notable example, the irradiation of p-methoxyazidobutyrophenone in the presence of tris(trimethylsilyl)silane (B43935) (TTMSS) leads to the selective formation of 2-(4-methoxyphenyl)-1-pyrroline. nsf.govnih.gov
The reaction mechanism involves the initial formation of a triplet alkylnitrene through intramolecular energy transfer from the triplet ketone. nsf.govnih.gov This triplet alkylnitrene then abstracts a hydrogen atom from TTMSS, a process favored over abstraction from the methanol solvent. nsf.govnih.gov The resulting amine radical undergoes cyclization and subsequent dehydration to yield the pyrroline (B1223166) product. nsf.gov This selective reactivity highlights the utility of TTMSS as a hydrogen atom source to direct the cyclization pathway of the alkylnitrene. nsf.govnih.gov
Cyclization of Vinyl Sulfone-Modified Carbohydrates
Vinyl sulfone-modified carbohydrates are versatile synthetic intermediates, acting as both Michael acceptors and 2π partners in various transformations. nih.gov The combination of the reactive vinyl sulfone moiety and the inherent chirality of carbohydrates provides a powerful tool for generating a diverse range of enantiomerically pure molecules. nih.govresearchgate.net
These modified carbohydrates can be synthesized with regiochemical control, allowing for further functionalization. nih.gov A key application is their use in cyclization reactions to produce densely functionalized carbocycles and heterocycles. researchgate.netindianchemicalsociety.com For example, pentosyl and hexosyl acyclic vinyl sulfones, bearing a suitably positioned leaving group, react with various nucleophiles (carbon, nitrogen, oxygen, and sulfur) to afford five-membered rings in a diastereoselective manner. researchgate.net This approach provides a diversity-oriented synthesis of chirally pure cyclic compounds from readily available starting materials. researchgate.net
In a different strategy, vinyl sulfone-modified hexofuranosides undergo Michael addition with nucleophiles like dimethylmalonate. indianchemicalsociety.com Subsequent acid-mediated removal of protecting groups can trigger an intramolecular cyclization, leading to the formation of six-membered carbocyclic rings. indianchemicalsociety.com The electronic nature of the double bond plays a crucial role in determining the final product structure. indianchemicalsociety.com
Elimination Reactions to Generate 4-Methoxyphenyl Vinylsulfone Systems
β-Elimination reactions are a common and effective method for the synthesis of alkenes, including vinyl sulfones. iitk.ac.insci-hub.se This process involves the removal of a hydrogen atom and a leaving group from adjacent carbon atoms. iitk.ac.in
β-Elimination Mechanisms
The most prevalent mechanism for this type of transformation is the E2 (bimolecular elimination) mechanism. iitk.ac.in This is a concerted, one-step process where bond breaking and bond formation occur simultaneously. iitk.ac.in The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. iitk.ac.in Strong, negatively charged bases, such as hydroxides and alkoxides, are typically employed to promote these reactions. iitk.ac.in
E2 reactions are known to be regioselective, generally favoring the formation of the more substituted (Zaitsev) product, which is the more stable alkene. iitk.ac.in They are also stereoselective, often leading to the preferential formation of the trans-alkene due to the lower energy of the transition state. iitk.ac.in The stereochemical requirement for an anti-periplanar arrangement of the departing hydrogen and leaving group is a key feature of the E2 mechanism. iitk.ac.inlibretexts.org
In the context of organometallic chemistry, β-hydride elimination is a well-known process where a metal alkyl complex containing β-hydrogens can rapidly eliminate to form a π bond and a metal-hydride bond. libretexts.org This reaction requires an open coordination site on the metal and the ability of the M-Cα and Cβ-H bonds to align in a syn-coplanar fashion. libretexts.org
Other Notable Reactivity Patterns
Beyond the reactions discussed above, 4-methoxyphenyl vinylsulfone and its precursors exhibit other important reactivity patterns.
Hydroiodosulfonylation of Alkynes
A notable method for the synthesis of β-iodovinyl sulfones involves the hydroiodosulfonylation of alkynes. A hydroiodic acid-mediated vicinal iodosulfonylation of alkynes with sodium sulfinates provides a route to (E)-β-iodovinyl sulfones. researchgate.net This method is operationally simple and utilizes readily available and inexpensive starting materials, affording the target products with good regio- and stereoselectivity. researchgate.net
Hydroarylsulfonylation of Vinyl Arenes
A significant reaction pathway involving sulfonyl moieties is the hydroarylsulfonylation of vinyl arenes. A metal-free, multicomponent anti-Markovnikov hydroarylsulfonylation strategy has been developed for the synthesis of vinyl sulfones. researchgate.net This method utilizes aryldiazonium salts, a sulfur dioxide surrogate like DABSO (DABCO·2SO₂), and a hydrogen atom transfer (HAT) reagent to react with vinyl arenes. researchgate.netresearchgate.net
The mechanism proceeds through the in situ generation of an arylsulfonyl radical. researchgate.net For instance, the reaction involving a 4-methoxyphenyl diazonium salt and DABSO produces a 4-methoxyphenylsulfonyl radical. This radical then undergoes an anti-Markovnikov addition to the double bond of a vinyl arene. The resulting benzylic radical is subsequently quenched by a hydrogen atom transfer agent, such as thiophenol, to yield the final product. researchgate.netresearchgate.net
A notable example is the synthesis of (E)-1-methoxy-4-(2-((4-methoxyphenyl)sulfonyl)vinyl)benzene from 4-vinylanisole. This reaction demonstrates the efficiency and selectivity of the process. Under optimized, catalyst-free conditions at room temperature, the reaction provides the desired vinyl sulfone in high yield. researchgate.net
| Aryl Diazonium Salt Precursor | Vinyl Arene | SO₂ Source | HAT Reagent | Conditions | Product | Yield |
|---|---|---|---|---|---|---|
| 4-Methoxyaniline | 4-Vinylanisole | DABSO | Thiophenol | Room Temperature, Catalyst-Free | (E)-1-methoxy-4-(2-((4-methoxyphenyl)sulfonyl)vinyl)benzene | 84% |
This methodology is highly chemoselective, effectively suppressing potential side reactions like thiosulfonylation. researchgate.net Furthermore, by adjusting the reaction conditions, such as introducing an oxidant, the process can be diverted towards a four-component difunctionalization. researchgate.net
Vinylic Substitution (SₙV) Reactions
Vinyl sulfones, including 4-methoxyphenyl vinylsulfone, are susceptible to nucleophilic vinylic substitution (SₙV) reactions. In these reactions, a nucleophile attacks the electron-deficient double bond, leading to the substitution of a group on the vinylic carbon. rsc.orguchicago.edu The outcome of the reaction—whether it is addition or substitution—is highly dependent on the substituents present on the vinyl sulfone core. rsc.org
The general mechanism for an SₙV reaction on a vinyl sulfone involves several potential pathways rsc.org:
Addition at the α- or β-carbon: A nucleophile adds to one of the carbons of the double bond.
Vinylic Substitution: A nucleophile attacks the double bond, leading to the displacement of a leaving group, which could be the sulfonyl group itself or another substituent on the double bond. rsc.org
Quantum-chemical studies have been employed to predict the favorability of these pathways. rsc.org For a vinyl sulfone of the general structure (R¹S)C(R²)=C(X)SO₂Ph, the reaction energies for addition versus substitution can be calculated. For an SₙV reaction to be selective, it should be exothermic while other potential reaction pathways are suppressed due to positive reaction energies. rsc.org Research has shown that with the appropriate choice of substituents, SₙV reactions can be rendered slightly exothermic, making them the preferred pathway. rsc.org For example, in certain systems, the vinylic substitution of a methylthio (MeS) group by another thiol can be nearly thermoneutral, allowing for reversible covalent interactions. rsc.org
While specific studies focusing exclusively on the SₙV reactions of 4-methoxyphenyl vinylsulfone are detailed, its reactivity can be inferred from the general principles governing vinyl sulfones. The strong electron-withdrawing nature of the 4-methoxyphenylsulfonyl group makes the β-carbon highly electrophilic and prone to attack by nucleophiles such as thiols, amines, or alkoxides, potentially leading to substitution products under appropriate conditions.
| Reaction Type | Description | Influencing Factors |
|---|---|---|
| Addition (α or β) | Nucleophile adds to the C=C double bond, forming a saturated adduct. | Substituents (X, R), stereochemistry (E/Z isomer). |
| SₙV (Substitution of X) | Nucleophile replaces the substituent 'X' at the α-position. | Leaving group ability of X, reaction energies. |
| SₙV (Substitution of SR) | Nucleophile replaces the thioether group at the β-position. | Often designed to be thermoneutral for reversible reactions. |
| SₙV (Substitution of SO₂Ph) | Nucleophile replaces the entire sulfonyl group. | Generally less favorable due to the stability of the sulfone. |
Reactivity of Transient Sulfonyl Radicals
Transient sulfonyl radicals are key intermediates in several synthetic routes that produce vinyl sulfones. uoguelph.ca These radicals are electron-deficient species that can be stabilized through delocalization. uoguelph.ca Their primary mode of reactivity involves addition to unsaturated systems like alkenes and alkynes. organic-chemistry.org
The 4-methoxyphenylsulfonyl radical can be generated from various precursors, including 4-methoxyphenyl diazonium salts in the presence of a sulfur dioxide source like DABSO or potassium metabisulfite (K₂S₂O₅). researchgate.netresearchgate.net This process occurs efficiently at room temperature without the need for a metal catalyst. researchgate.net
Once generated, the 4-methoxyphenylsulfonyl radical readily participates in reactions with vinyl arenes. The addition occurs with anti-Markovnikov regioselectivity, meaning the sulfonyl group adds to the terminal carbon of the double bond, generating a more stable benzylic radical intermediate. researchgate.netresearchgate.net This intermediate is then trapped to form the final product.
Radical Generation: Ar-N₂⁺ + SO₂ → Ar-SO₂• + N₂
Radical Addition: Ar-SO₂• + R-CH=CH₂ → Ar-SO₂-CH₂-C•H-R (Anti-Markovnikov)
Propagation/Termination: The resulting carbon-centered radical is trapped, for example, by a hydrogen atom transfer (HAT) agent, to yield the hydroarylsulfonylation product. researchgate.net
This radical-mediated pathway provides a powerful and versatile method for C-S bond formation and the synthesis of complex sulfone-containing molecules from simple precursors. researchgate.netrsc.org The efficiency and mild conditions of these reactions highlight the synthetic utility of transient 4-methoxyphenylsulfonyl radicals. researchgate.net
Applications of 4 Methoxyphenyl Vinylsulfone in Synthetic Organic Chemistry
As Versatile Building Blocks for Advanced Scaffolds
The intrinsic reactivity of 4-methoxyphenyl (B3050149) vinylsulfone makes it an excellent Michael acceptor, readily participating in 1,4-conjugate addition reactions with a wide array of nucleophiles. This property allows for the introduction of the sulfonyl group, which can be retained as a key functional handle or eliminated to generate a double bond. This versatility has been exploited in the construction of diverse and advanced molecular scaffolds.
The sulfonyl group, in particular, serves as a flexible and powerful tool in synthetic design. It can act as a removable activating group, facilitating transformations at adjacent positions, or it can be a key component of the final molecular structure, contributing to the biological activity or material properties of the target compound. The ability to modulate the reactivity and function of the sulfonyl group throughout a synthetic sequence underscores the value of 4-methoxyphenyl vinylsulfone as a foundational building block.
Role in the Construction of Complex Organic Molecules
The utility of 4-methoxyphenyl vinylsulfone extends to the synthesis of a variety of complex organic molecules, where its predictable reactivity and the stability of the resulting adducts are highly advantageous.
γ-Keto sulfones are valuable intermediates in organic synthesis, serving as precursors to a range of biologically active molecules and functional materials. nih.govresearchgate.net The addition of nucleophiles to vinyl sulfones is a key strategy for the construction of these motifs. While direct examples specifically employing 4-methoxyphenyl vinylsulfone in the synthesis of γ-keto sulfones were not prominently detailed in the provided search results, the general reactivity of vinyl sulfones in this context is well-established. For instance, the reaction of sodium sulfinates with α,β-unsaturated ketones provides a direct route to γ-keto sulfones. nih.govresearchgate.net
A plausible synthetic route to γ-keto sulfones utilizing 4-methoxyphenyl vinylsulfone would involve the conjugate addition of an enolate or a related carbon nucleophile. The resulting adduct could then be further elaborated to introduce the keto functionality at the γ-position relative to the sulfone.
| Reactants | Conditions | Product | Significance |
| 4-Methoxyphenyl vinylsulfone, Carbon Nucleophile (e.g., enolate) | Base | Adduct for further transformation | Access to functionalized sulfone intermediates |
| α,β-Unsaturated Ketone, Sodium Sulfinate | Metal-free | γ-Keto Sulfone | General route to γ-keto sulfones nih.gov |
The vinylsulfone moiety is amenable to a variety of chemical transformations, enabling the preparation of multifunctional architectures. For example, vinyl sulfones can undergo cycloaddition reactions, serving as dienophiles in Diels-Alder reactions to construct complex cyclic systems. nih.gov Furthermore, the double bond can be subjected to various additions, such as dihydroxylation or conjugate reduction, to introduce new functional groups. nih.gov
The modification of silk proteins with divinyl sulfone to create "Silk Vinyl Sulfone" (SilkVS) hydrogels highlights the utility of the vinyl sulfone group in creating multifunctional materials. nih.gov This demonstrates the potential for incorporating 4-methoxyphenyl vinylsulfone into polymeric structures to impart specific properties.
| Reaction Type | Reactants | Product | Application |
| Diels-Alder Cycloaddition | 4-Methoxyphenyl vinylsulfone, Diene | Cyclic sulfone adduct | Construction of complex cyclic systems |
| Asymmetric Dihydroxylation | 4-Methoxyphenyl vinylsulfone | Diol-functionalized sulfone | Introduction of chirality and new functional groups |
| Conjugate Addition | 4-Methoxyphenyl vinylsulfone, Nucleophile | Functionalized sulfone | Elaboration into more complex structures |
Vinyl sulfones have been instrumental in the diastereoselective synthesis of five-membered carbocycles and heterocycles. researchgate.net A general strategy involves the reaction of acyclic vinyl sulfone-modified carbohydrates, bearing a suitably positioned leaving group, with external nucleophiles. The initial Michael addition of the nucleophile to the vinyl sulfone is followed by an intramolecular SN2 reaction, leading to the formation of the five-membered ring with high stereocontrol. researchgate.net
This diversity-oriented approach allows for the generation of a wide range of chirally pure cyclic compounds from readily available starting materials. researchgate.net While the specific use of 4-methoxyphenyl vinylsulfone in the cited examples is not explicitly stated, the methodology is broadly applicable to vinyl sulfones.
| Starting Material | Nucleophile | Product | Key Feature |
| Acyclic vinyl sulfone with a leaving group | Carbon, Nitrogen, Oxygen, Sulfur nucleophiles | Five-membered carbocycle or heterocycle | Diastereoselective synthesis researchgate.netresearchgate.net |
The synthesis of pyrrole (B145914) rings, a common five-membered heterocycle in pharmaceuticals, has been achieved through methods like the Paal-Knorr cyclocondensation. nih.gov The reactivity of vinyl sulfones suggests their potential as precursors in novel routes to such heterocyclic systems.
The unique reactivity of vinyl sulfones has been harnessed in the total synthesis of natural products. tandfonline.comuiowa.edu For instance, observations made during the synthesis of the anticancer agent homoharringtonine (B1673347) led to the development of new synthetic methods based on the chemistry of γ-methoxy allylsulfonyl anions, which are related to vinyl sulfones. tandfonline.comuiowa.edu The ability of the sulfone group to be transformed into an olefin is a key feature in these synthetic strategies. tandfonline.com
The synthesis of dl-Cephalotaxine has also featured an intramolecular [4+2] cycloaddition where a vinyl sulfone acted as the dienophile. tandfonline.com These examples highlight the strategic importance of the vinyl sulfone moiety in the assembly of complex natural product skeletons.
Utilization in Solid-Phase Organic Synthesis
The stability and reactivity of the vinyl sulfone group make it suitable for applications in solid-phase organic synthesis (SPOS). A traceless linker strategy based on a sulfone linker has been developed for the preparation of functionalized 4,5,6,7-tetrahydroisoindole derivatives. capes.gov.brnih.gov
The use of vinyl sulfones in solid-phase synthesis has also been extended to the preparation of peptide vinyl sulfones, which are potential inhibitors and activity-based probes for cysteine proteases. nih.gov This is often achieved using a safety-catch linker strategy on a solid support. researchgate.net
| Solid-Phase Strategy | Key Reaction | Product Released from Resin | Significance |
| Traceless Sulfone Linker | Diels-Alder cycloaddition followed by cleavage | 4,5,6,7-Tetrahydroisoindoles | Efficient synthesis of a library of compounds capes.gov.brnih.gov |
| Safety-Catch Linker | Standard Fmoc-based peptide synthesis | Peptide Vinyl Sulfones | Access to potential enzyme inhibitors and probes nih.govresearchgate.net |
Design of Covalent Modifiers for Chemical Biology Studies
The unique chemical properties of 4-methoxyphenyl vinylsulfone make it a valuable scaffold in the design of covalent modifiers for chemical biology. Its utility stems from the vinylsulfone moiety, which functions as an electrophilic "warhead" capable of forming stable, covalent bonds with nucleophilic residues on proteins. nih.govelifesciences.orgacs.org This characteristic allows for the development of highly potent and selective probes and inhibitors for studying protein function and for therapeutic applications. nih.gov
The primary mechanism of action involves a Michael-type 1,4-addition reaction. vulcanchem.comresearchgate.net The electron-withdrawing sulfone group renders the β-carbon of the vinyl group susceptible to nucleophilic attack. In biological systems, the thiol group of cysteine residues is a common nucleophile that reacts readily with the vinylsulfone warhead. elte.hunih.gov This targeted covalent inhibition (TCI) strategy has been successfully applied to develop inhibitors for a variety of enzymes, particularly cysteine proteases. vulcanchem.comacs.org Beyond cysteine, vinylsulfones have also been engineered to target other nucleophilic residues, such as histidine and threonine, expanding their applicability in chemical biology. nih.govelifesciences.orgresearchgate.net
A more sophisticated design strategy involves the use of "pre-vinylsulfone" warheads, which are precursor moieties that convert to the reactive vinylsulfone in situ. nih.govelifesciences.org For instance, a benzenesulfonamide (B165840) structure containing a -SO2CH2CH2OCOR group can be designed to undergo an elimination reaction when prompted by a basic amino acid residue in the target's active site. nih.gov This generates the highly reactive vinylsulfone electrophile precisely where it is needed, which then forms a covalent bond with a nearby nucleophilic residue, such as histidine. nih.govelifesciences.org This "pro-drug" approach enhances selectivity by ensuring that the reactive warhead is unmasked predominantly at the target protein, thereby reducing the potential for non-specific modification of other proteins. nih.gov
The versatility of the vinylsulfone motif is further demonstrated in its use in activity-based protein profiling (ABPP). In these applications, the vinylsulfone warhead is incorporated into probes that may also contain reporter tags, such as biotin (B1667282) for affinity purification or azide (B81097) groups for subsequent modification via "click chemistry". researchgate.netnih.gov These activity-based probes (ABPs) allow for the detection and identification of active enzymes in complex biological samples. researchgate.net For example, vinylsulfone-based ABPs have been developed to profile the activity of deubiquitinating enzymes and proteasome subunits. researchgate.net
The research findings below highlight the diverse applications of vinylsulfone-based covalent modifiers in chemical biology.
| Modifier/Probe Class | Target Protein(s) | Targeted Residue | Application/Key Findings |
| Pre-Vinylsulfone Sulfonamides | Carbonic Anhydrase IX (CAIX) | Histidine (His64) | A novel pro-drug strategy was employed where a precursor undergoes elimination in the active site to form a reactive vinylsulfone, which then covalently modifies a histidine residue. This approach led to inhibitors with picomolar affinity. nih.govelifesciences.org |
| β-Amidomethyl Vinyl Sulfones | Chikungunya (CHIKV) nsP2 Cysteine Protease | Cysteine | Structure-activity relationship (SAR) studies of analogs, including those with a 4-methoxyphenyl sulfone, were conducted to develop potent irreversible inhibitors with broad-spectrum antiviral activity. The vinylsulfone warhead was essential for protease inhibition. acs.org |
| Peptide Vinyl Sulfones | Proteasome Subunits | Threonine | Tripeptide and tetrapeptide vinylsulfones were used as proteasome-directed activity-based probes to engage the catalytic threonine nucleophile, helping to elucidate substrate recognition properties of specific subunits. researchgate.net |
| Ubiquitin-like Probes | Deubiquitinating Enzymes (DUBs) | Cysteine | Activity-based probes consisting of a truncated ubiquitin unit, a vinylsulfone warhead, and a biotin reporter tag were used to study DUBs. researchgate.net |
| Vinyl Sulfone-Cyclooctyne Tags | Mitogen-activated Protein Kinases (MAPKs) | Cysteine | Novel chemical reporters carrying a vinylsulfone for cysteine targeting and a cyclooctyne (B158145) for subsequent copper-free click chemistry were designed for the fluorescent labeling of proteins. The conjugation was fast and thiol-selective. nih.gov |
Computational and Theoretical Studies on 4 Methoxyphenyl Vinylsulfone Systems
Quantum-Chemical Calculations and Density Functional Theory (DFT)
Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemistry for predicting molecular properties. For sulfone-containing molecules, the choice of functional and basis set is critical for obtaining accurate results. Studies on similar compounds, like dipropyl sulfone, have shown that certain hybrid functionals, such as wB97XD, combined with a suitable basis set like 6-311++G(2df,2pd), provide reliable predictions of geometry and vibrational spectra researchgate.net. A similar level of theory, such as B3LYP with a 6-311++G(d,p) basis set, has been effectively used to examine the structural, electronic, and energetic properties of other molecules containing the 4-methoxyphenyl (B3050149) group niscpr.res.in.
The following table illustrates the type of thermodynamic data that can be obtained from DFT calculations for a molecule with a 4-methoxyphenyl group, based on studies of analogous compounds.
| Thermodynamic Parameter | Gas Phase (a.u.) | Acetonitrile (a.u.) | DMSO (a.u.) | Water (a.u.) |
| ΔE | -843.737 | -843.791 | -843.792 | -843.792 |
| ΔH | -843.737 | -843.790 | -843.791 | -843.791 |
| ΔG | -843.802 | -843.856 | -843.856 | -843.857 |
| This data is illustrative and based on a chalcone derivative containing a 4-methoxyphenyl group as a proxy. niscpr.res.in |
The conformational flexibility of 4-methoxyphenyl vinylsulfone, particularly the rotation around the C-S and C-C bonds, can be thoroughly investigated using DFT. By performing a potential energy surface scan, the most stable conformers and the energy barriers between them can be identified. A detailed conformational analysis of dipropyl sulfone revealed the existence of 28 distinct conformers, highlighting the complexity that can be unraveled through computational methods researchgate.net.
Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for understanding the reactivity of a molecule. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability. For a chalcone derivative with a 4-methoxyphenyl group, the energy gap was calculated to be around 3.75 eV in various solvents niscpr.res.in. The electron-donating nature of the 4-methoxy group is expected to raise the HOMO energy of 4-methoxyphenyl vinylsulfone, which influences its reactivity as a nucleophile or its participation in cycloaddition reactions.
The table below shows representative electronic properties that can be calculated for a molecule containing a 4-methoxyphenyl moiety.
| Property | Gas Phase | Acetonitrile | DMSO | Water |
| HOMO Energy (eV) | -6.012 | -6.091 | -6.096 | -6.100 |
| LUMO Energy (eV) | -2.259 | -2.338 | -2.346 | -2.353 |
| Energy Gap (ΔE) (eV) | 3.753 | 3.753 | 3.750 | 3.747 |
| This data is illustrative and based on a chalcone derivative containing a 4-methoxyphenyl group as a proxy. niscpr.res.in |
Computational modeling is a powerful tool for elucidating reaction mechanisms. For reactions involving vinyl sulfones, DFT can be used to map out the entire reaction pathway, identifying transition states and intermediates. For example, in the palladium-catalyzed copolymerization of methyl vinyl sulfone, DFT calculations have been used to determine the energy barriers for monomer insertion, which is the rate-determining step mdpi.com.
Experimental studies on the synthesis of vinyl sulfones from substituted styrenes have shown that electron-donating groups, such as the 4-methoxy group, accelerate the reaction rate d-nb.info. This observation can be rationalized through computational modeling, which would likely show a lowering of the activation energy for the rate-determining step due to the stabilizing effect of the methoxy (B1213986) group on the transition state.
Molecular Modeling for Reaction Pathway Elucidation
Beyond static DFT calculations, molecular dynamics simulations can provide a more dynamic picture of reaction pathways. These simulations can help in understanding the role of the solvent and other environmental factors on the reaction. For instance, in the context of drug design, molecular docking and molecular dynamics simulations have been used to study the interaction of vinyl sulfone derivatives with biological targets, providing insights into their binding mechanisms nih.gov. While not directly focused on reaction pathways, these techniques are valuable for understanding intermolecular interactions that can influence reactivity.
Theoretical Approaches to Modulate Reactivity
Theoretical calculations can guide the modification of the 4-methoxyphenyl vinylsulfone structure to tune its reactivity. The electron-withdrawing nature of the vinylsulfone group makes it an excellent Michael acceptor. The reactivity of the vinyl group is significantly influenced by the electronic properties of the aryl substituent.
The Hammett equation, which relates reaction rates to substituent electronic effects, is a classic example of a theoretical approach to modulate reactivity. A Hammett plot for the synthesis of substituted vinyl sulfones from styrenes yielded a ρ-value of -1.25, indicating that electron-donating groups, like the 4-methoxy group, stabilize positive charge buildup in the transition state and thus accelerate the reaction.
Furthermore, computational studies comparing the reactivity of vinyl sulfones and acrylates in thiol-Michael addition reactions have shown that vinyl sulfones are significantly more reactive. This enhanced reactivity is attributed to the greater electron deficiency of the vinyl sulfone double bond nih.gov. This selectivity has been exploited to control gelation behavior in polymer networks rsc.org. Theoretical calculations of the charge distribution and LUMO energies of these Michael acceptors can quantify and explain these reactivity differences, providing a rational basis for choosing specific vinyl sulfones for particular applications.
Characterization Techniques for 4 Methoxyphenyl Vinylsulfone and Its Derivatives
X-ray Crystallography for Solid-State Structural Elucidation
Single-crystal X-ray diffraction is a definitive method for determining the precise three-dimensional atomic arrangement of crystalline solids. For derivatives of 4-methoxyphenyl (B3050149) vinylsulfone, this technique provides unequivocal proof of structure, including stereochemistry and key geometric parameters.
Detailed research findings from crystallographic studies on vinyl sulfone derivatives reveal critical structural features. For instance, in a series of functionalized vinyl sulfones, X-ray analysis confirmed the exclusive formation of the E-configured isomer at the double bond. rsc.org This stereospecificity is stabilized by an intramolecular N–H⋯O=S hydrogen bond, which forms a six-membered ring, a phenomenon described as resonance-assisted hydrogen bonding (RAHB). rsc.org
In the context of medicinal chemistry, X-ray crystallography has been instrumental in demonstrating the covalent interaction between vinylsulfone-based inhibitors and their biological targets. elifesciences.orgnih.gov Studies on pre-vinylsulfone inhibitors targeting carbonic anhydrase (CA) have shown that the vinylsulfone moiety forms a covalent bond with a histidine residue in the enzyme's active site. elifesciences.orgnih.gov The crystal structures revealed a bond distance of approximately 1.5 Å between the vinyl carbon and the histidine nitrogen, providing conclusive evidence of covalent modification. elifesciences.orgnih.gov
Table 1: Representative Crystallographic Data for a Vinyl Sulfone Derivative
| Parameter | Value |
|---|---|
| Compound | 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine iosrjournals.org |
| Formula | C₃₀H₂₅N₃O |
| Crystal System | Orthorhombic iosrjournals.org |
| Space Group | Pca2₁ iosrjournals.org |
| a (Å) | 19.0002(15) iosrjournals.org |
| b (Å) | 6.0827(4) iosrjournals.org |
| c (Å) | 18.6173(14) iosrjournals.org |
| Z | 4 iosrjournals.org |
| R-value | 0.0425 iosrjournals.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.
¹H NMR: The ¹H NMR spectrum of a 4-methoxyphenyl vinylsulfone derivative would exhibit characteristic signals. The protons of the methoxy (B1213986) group (–OCH₃) typically appear as a sharp singlet around 3.8 ppm. ias.ac.in The aromatic protons on the 4-methoxyphenyl ring usually present as two doublets, characteristic of a para-substituted benzene (B151609) ring, in the range of 6.9-7.9 ppm. ias.ac.in The vinylic protons (–CH=CH–) would have distinct chemical shifts and coupling constants that help confirm the stereochemistry of the double bond.
¹³C NMR: The ¹³C NMR spectrum provides complementary information. Key signals include the carbon of the methoxy group at approximately 55 ppm. ias.ac.inmdpi.com The carbons of the aromatic ring appear in the typical downfield region of 114-165 ppm, while the carbons of the vinyl group are also found in the olefinic region of the spectrum. ias.ac.in
NMR is also a powerful tool for monitoring chemical reactions. For example, it has been used to follow the progress of reactions between vinyl sulfones and thiols, providing quantitative data on reaction rates and equilibria. researchgate.netsemanticscholar.org
Table 2: Exemplary NMR Data for a 4-Methoxyphenyl-Containing Sulfone Derivative
| Compound | Nucleus | Chemical Shift (δ, ppm) | Description |
|---|---|---|---|
| 1-(4-methoxyphenyl)-2-tosylethanone ias.ac.in | ¹H NMR | 7.93 (d, 2H), 6.94 (d, 2H) | Aromatic protons of methoxyphenyl ring |
| ¹H NMR | 3.88 (s, 3H) | Methoxy group protons | |
| ¹³C NMR | 164.5, 131.9, 128.9, 114.1 | Aromatic carbons of methoxyphenyl ring | |
| ¹³C NMR | 55.6 | Methoxy group carbon | |
| 3-[(4-methoxyphenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one mdpi.com | ¹H NMR | 3.80 (s, 3H) | Methoxy group protons |
| ¹³C NMR | 158.75 | Aromatic carbon attached to methoxy group (C-5') |
Mass Spectrometry (MS) Applications
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. It is also employed to gain structural information through fragmentation analysis and to confirm covalent modifications in proteomics studies.
For 4-methoxyphenyl vinylsulfone and its derivatives, techniques like Electrospray Ionization (ESI) are commonly used. ESI-MS analysis typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺, which confirms the molecular weight of the synthesized compound. ias.ac.inrsc.org
A significant application of mass spectrometry in the study of vinyl sulfones is the confirmation of their role as covalent inhibitors. High-resolution mass spectrometry, such as ESI Time-of-Flight (ESI-TOF), can detect the mass increase in a target protein upon reaction with a vinyl sulfone inhibitor. elifesciences.orgdiva-portal.org This provides direct evidence of the formation of a covalent protein-inhibitor adduct, a critical step in validating the mechanism of action for such compounds. nih.govdiva-portal.org Furthermore, LC/MS, which couples liquid chromatography with mass spectrometry, is used to identify reactants and products in solution, making it an essential tool for studying the reactivity of vinyl sulfones. researchgate.net
Table 3: Applications of Mass Spectrometry in the Analysis of Vinyl Sulfones
| Application | Technique | Findings | Reference |
|---|---|---|---|
| Molecular Weight Confirmation | ESI-MS | Observation of the protonated molecule [M+H]⁺. | ias.ac.inrsc.org |
| Covalent Adduct Confirmation | ESI-TOF MS | Detection of mass increase in a target protein after incubation with a vinyl sulfone inhibitor. | elifesciences.orgnih.govdiva-portal.org |
Spectroscopic Methods for Electronic and Vibrational Analysis (e.g., IR, UV-Vis, Circular Dichroism)
Spectroscopic methods that probe the electronic and vibrational states of a molecule are crucial for functional group identification and for understanding the electronic structure.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups within a molecule. For 4-methoxyphenyl vinylsulfone, the IR spectrum would be dominated by strong absorption bands corresponding to the sulfone group (SO₂). These typically appear as asymmetric and symmetric stretching vibrations. Other key absorptions would include those for the C=C stretch of the vinyl group and the C–O–C stretching of the methoxy ether linkage. mdpi.comias.ac.in The analysis of vibrational spectra is often supported by theoretical calculations using Density Functional Theory (DFT) to assign the observed bands accurately. openaccesspub.orgresearchgate.net
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Compounds containing conjugated systems, such as the aromatic ring and the vinyl group in 4-methoxyphenyl vinylsulfone, absorb light in the UV-Vis range. The resulting spectrum, characterized by its wavelength of maximum absorbance (λmax), is useful for confirming the presence of the chromophore and can be used for quantitative analysis. nih.gov Studies on related compounds like 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine have utilized UV-Vis spectroscopy, often in conjunction with TD-DFT calculations, to analyze the electronic properties. openaccesspub.org
Circular Dichroism (CD) Spectroscopy: Circular Dichroism spectroscopy is a powerful technique for studying chiral molecules. While 4-methoxyphenyl vinylsulfone itself is achiral, CD would be an indispensable tool for characterizing its chiral derivatives. It measures the differential absorption of left- and right-circularly polarized light, providing information on the stereochemistry and conformation of chiral compounds in solution. This technique is particularly relevant when such derivatives are designed to interact with chiral biological targets like proteins or nucleic acids.
Surface Analysis Techniques (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgmdpi.com This technique maps the electron distribution of a molecule within its crystalline environment, providing a powerful tool for understanding crystal packing. rsc.org
For vinyl sulfone derivatives, Hirshfeld analysis has been employed to dissect the complex network of non-covalent interactions that stabilize the crystal structure. rsc.orgrsc.org The surface can be color-mapped according to properties like dₙₒᵣₘ (which highlights close intermolecular contacts) or electrostatic potential (which shows positive and negative regions). rsc.orgrsc.org
Table 4: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Related Compound
| Interaction Type | Contribution (%) | Description |
|---|---|---|
| H···H | 57.9% | Represents the most significant contribution, arising from van der Waals forces. researchgate.net |
| H···C/C···H | 18.1% | Indicates C–H···π interactions. researchgate.net |
| H···O/O···H | 14.9% | Corresponds to hydrogen bonding interactions. researchgate.net |
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems for Vinyl Sulfone Synthesis
The synthesis of vinyl sulfones has traditionally relied on various methods, including the oxidation of organosulfur compounds and cross-coupling reactions. wiley.com While effective, many existing protocols for synthesizing vinyl sulfones can require harsh conditions, expensive transition metal catalysts like palladium, or multiple steps. d-nb.infoorganic-chemistry.org The future of synthesizing 4-methoxyphenyl (B3050149) vinylsulfone and its derivatives lies in the development of more efficient, economical, and environmentally benign catalytic systems.
Current research has demonstrated the efficacy of various metal catalysts, with copper being a prominent, inexpensive option that offers excellent performance in terms of yield, substrate tolerance, and stereoselectivity. wiley.comrsc.org Other transition metals and even metal-free approaches using iodine have been successfully employed. wiley.comresearchgate.net Recent innovations include visible-light-induced methods that allow for the decarboxylative sulfonylation of cinnamic acids under mild, room-temperature conditions using inexpensive organic photocatalysts. acs.org
Future research is expected to focus on several key areas:
Earth-Abundant Metal Catalysis: Expanding the use of catalysts based on iron, cobalt, and nickel to reduce cost and environmental impact. wiley.comorganic-chemistry.org
Photocatalysis and Electrosynthesis: Further developing light-driven and electrochemical methods that operate under mild conditions, often without the need for external oxidants or metal catalysts, representing a greener approach to synthesis. acs.orgorganic-chemistry.org
Enantioselective Catalysis: Designing chiral catalysts that can control the stereochemistry during the synthesis of more complex vinyl sulfones, opening new avenues in asymmetric synthesis.
Flow Chemistry: Adapting synthetic protocols to continuous flow systems, which can offer improved safety, scalability, and efficiency for the industrial production of 4-methoxyphenyl vinylsulfone.
Table 1: Comparison of Modern Catalytic Systems for Vinyl Sulfone Synthesis
| Catalytic System | Key Features | Advantages | Representative Metal/Mediator | Citations |
|---|---|---|---|---|
| Metal-Catalyzed Cross-Coupling | Couples sulfonyl sources with vinyl partners. | High efficiency and functional group tolerance. | Copper, Palladium | wiley.comrsc.org |
| Iodine-Mediated Synthesis | Uses inexpensive and eco-friendly iodine compounds. | Metal-free, mild conditions, excellent yields. | Molecular Iodine (I₂) | wiley.com |
| Photocatalytic Synthesis | Utilizes visible light to drive reactions. | Mild conditions, high stereoselectivity, green approach. | Rhodamine B, Eosin Y | acs.org |
| Molybdenum-Mediated Catalysis | Catalytic atom transfer radical addition mechanism. | High stereoselectivity for styrenes, novel pathway. | MoO₂Dipic | d-nb.info |
Exploration of New Reactivity Modes and Synthetic Transformations
4-Methoxyphenyl vinylsulfone is a highly versatile building block in organic synthesis, primarily due to the electrophilic nature of its carbon-carbon double bond. researchgate.netscispace.com It readily participates in well-established reactions such as Michael additions and cycloadditions, making it a valuable precursor for a wide array of more complex molecules. scispace.comnih.govwiley.com The electron-donating 4-methoxy group on the phenyl ring can influence the reactivity of the vinyl group, a factor that can be exploited in novel synthetic strategies.
The known reactivity of vinyl sulfones provides a foundation for future exploration:
Michael Acceptor: It is an excellent Michael acceptor, reacting with a variety of nucleophiles, including thiols (like cysteine residues in proteins), amines, and stabilized carbanions. scispace.comwikipedia.orgtandfonline.com
Dienophile in Cycloadditions: It participates as a 2π partner in various cycloaddition reactions to form cyclic and heterocyclic systems. scispace.comnih.gov
Radical Reactions: Vinyl sulfones are effective acceptors in radical conjugate additions. scispace.com
Emerging research will likely focus on harnessing this inherent reactivity in more sophisticated ways. The development of cascade reactions, where an initial reaction involving the vinyl sulfone triggers subsequent intramolecular transformations, could provide rapid access to complex molecular architectures. bohrium.com Furthermore, integrating 4-methoxyphenyl vinylsulfone into dual-catalytic systems, where two independent catalysts orchestrate different steps of a reaction sequence, could unlock unprecedented synthetic transformations. There is also significant potential in exploring new functionalizations of the adducts formed from its initial reactions, leveraging the electronic properties of the methoxy-substituted aryl moiety.
Table 2: Key Reactivity Profiles of Vinyl Sulfones
| Reaction Type | Description | Synthetic Utility | Citations |
|---|---|---|---|
| Michael Addition | Conjugate addition of nucleophiles to the β-carbon. | Formation of C-C, C-S, C-N, and C-O bonds. | scispace.comwikipedia.org |
| [4+2] Cycloaddition | Acts as a dienophile with dienes (Diels-Alder). | Synthesis of six-membered rings. | nih.govwiley.com |
| [3+2] Cycloaddition | Reacts with 1,3-dipoles like azides. | Synthesis of five-membered heterocycles (e.g., triazoles). | acs.org |
| Radical Addition | Addition of radical species across the double bond. | Formation of C-C and C-heteroatom bonds. | scispace.combohrium.com |
Advanced Computational Methodologies for Predictive Design
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of reactive molecules like 4-methoxyphenyl vinylsulfone. rsc.org Density Functional Theory (DFT) calculations are routinely used to investigate reaction mechanisms, rationalize stereoselectivity, and predict the reactivity of different vinyl sulfone derivatives. acs.orgrsc.org For instance, computational studies have been used to determine the activation energies for cycloaddition reactions, revealing why a particular regioisomer is favored. acs.org Such studies also help in understanding how substituents on the vinyl sulfone core influence its reactivity with nucleophiles like thiols, which is crucial for designing targeted covalent inhibitors. rsc.org
The future of computational design in this area is moving towards more predictive and integrated approaches:
Machine Learning (ML) and AI: Algorithms can be trained on existing experimental data to predict the outcomes of reactions under various conditions (catalyst, solvent, temperature), thereby accelerating the optimization process.
Predictive Inhibitor Design: Computational models can screen virtual libraries of 4-methoxyphenyl vinylsulfone analogs against biological targets, such as the active sites of cysteine proteases, to identify promising candidates for drug discovery. nih.govbiorxiv.org This in silico screening can prioritize compounds for synthesis, saving significant time and resources.
Materials Science Simulation: Advanced simulations can predict the properties of polymers or other materials derived from 4-methoxyphenyl vinylsulfone, guiding the design of new materials with desired thermal, mechanical, or electronic characteristics.
Integration with High-Throughput Synthesis and Screening Platforms
To fully exploit the synthetic versatility and biological potential of the 4-methoxyphenyl vinylsulfone scaffold, its integration with high-throughput technologies is essential. The ability to rapidly synthesize and screen large libraries of related compounds is a cornerstone of modern drug discovery and materials science. biorxiv.org
Solid-phase synthesis methodologies, which have been developed for peptide vinyl sulfones, offer a template for the automated synthesis of diverse libraries. nih.gov By anchoring a precursor to a resin, a variety of building blocks can be systematically introduced to create a large number of distinct 4-methoxyphenyl vinylsulfone derivatives.
Future platforms will likely combine:
Automated Synthesis: Utilizing robotic systems and microfluidics to perform reactions in parallel, generating libraries of hundreds or thousands of compounds with minimal manual intervention.
High-Throughput Screening (HTS): Screening these libraries against biological targets (e.g., enzymes, receptors) or for specific material properties using automated assays. For example, libraries of vinyl sulfones have been screened to identify potential inhibitors of enzymes like EGFR tyrosine kinase. nih.gov
Data Analysis and Iteration: Employing computational tools to analyze the screening results, identify structure-activity relationships (SAR), and inform the design of the next generation of compounds for synthesis and testing, creating a closed-loop discovery cycle.
This integration promises to accelerate the discovery of novel therapeutics, chemical probes, and advanced materials based on the 4-methoxyphenyl vinylsulfone core structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
